molecular formula C8H15ClFNO2 B2543734 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride CAS No. 2402830-64-0

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride

Cat. No. B2543734
M. Wt: 211.66
InChI Key: AYICSYVTJSMFAM-WDJAFQARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride is a compound that has been studied for its potential applications in medicinal chemistry, particularly as an anti-ulcer agent and in antiplasmin drug development. The compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid group, which can exist in various isomeric forms, each with distinct properties and potential pharmacological activities .

Synthesis Analysis

The synthesis of related cyclohexane carboxylic acid derivatives often involves multi-step reactions, starting from commercially available materials. For instance, the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, was achieved in three steps with an overall yield of 22% . Similarly, the synthesis of 4-aminomethylcyclohexanecarboxylic acid derivatives has been reported using key steps such as Diels–Alder reactions and resolution methods to obtain different stereoisomers . These synthetic approaches are crucial for producing the desired isomers with high purity, which is essential for their subsequent application in drug discovery and development.

Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride has been characterized by X-ray analysis, revealing a rigid bent-rod-like conformation. The aminomethylcyclohexyl moiety and the phenylpropionic acid moiety are connected by a planar carbonyl group, and in the crystal, molecules are dimerized with hydrogen bonding . The preferred conformations of the cyclohexane ring in aqueous solution have been studied using NMR and molecular orbital methods, indicating that staggered forms are most stable .

Chemical Reactions Analysis

The chemical reactivity of cyclohexane carboxylic acid derivatives is influenced by the presence of substituents on the cyclohexane ring. For example, the introduction of fluorine atoms can significantly affect the compound's conformation, lipophilicity, acidity, and fluorescent properties . The presence of an aminomethyl group also plays a crucial role in the compound's interaction with biological targets, such as its antifibrinolytic effect, which is related to the atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives, including 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride, are determined by their molecular structure. The zwitterionic forms in aqueous solution, the preferred conformations, and the distances between functional groups all contribute to the compound's solubility, stability, and potential biological activity . These properties are essential for the compound's application in medicinal chemistry, as they influence its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride has focused on their synthesis, structural characterization, and potential as building blocks in drug discovery. For instance, 1-Amino-4,4-difluorocyclohexanecarboxylic acid has been designed as a fluorinated analogue of pharmacologically relevant amino acids. Its synthesis from commercially available materials suggests its utility in enhancing the properties of pharmaceutical compounds due to the influence of fluorine atoms on conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).

Structural and Conformational Studies

The molecular structure and conformation of cyclohexane derivatives, including those similar to 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride, have been subjects of study to understand their physical and chemical behaviors. For example, studies have explored the crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid and its derivatives, revealing their preferred conformations and implications for biological activity (Valle et al., 1988; Chacko et al., 1971).

Applications in Material Science

The synthesis and properties of polymers incorporating cyclohexane structures, such as those related to 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride, have been investigated for their potential in creating new materials. These studies focus on the development of novel polyamides and polyesters that exhibit desirable properties like solubility in polar aprotic solvents, high glass transition temperatures, and thermal stability, which are crucial for various industrial applications (Hsiao et al., 1999).

Biological Activity and Drug Development

The exploration of cyclohexane derivatives in the context of their biological activity and potential as drug precursors has been a significant area of research. Studies have identified compounds with structures related to 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride as valuable intermediates in the synthesis of pharmacologically active molecules. These efforts aim to harness their unique chemical properties to improve drug efficacy, selectivity, and pharmacokinetic profiles (Kelly et al., 2007).

Future Directions

While specific future directions for “4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride” were not found, boronic acids and their derivatives have been gaining interest in medicinal chemistry . They have been used in the synthesis of various bioactive molecules and have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

properties

IUPAC Name

4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICSYVTJSMFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.